
Triethoxy(2-phenylpropan-2-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethoxy(2-phenylpropan-2-yl)silane: is an organosilicon compound with the molecular formula C({15})H({24})O(_{3})Si. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its ability to form strong bonds with silica surfaces, making it valuable in materials science and surface chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Triethoxy(2-phenylpropan-2-yl)silane can be synthesized through the hydrosilylation of 2-phenylpropene with triethoxysilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the platinum catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon double bond of 2-phenylpropene .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: Triethoxy(2-phenylpropan-2-yl)silane undergoes various chemical reactions, including:
Hydrosilylation: The addition of silicon-hydrogen bonds to unsaturated organic compounds.
Hydrolysis: The reaction with water to form silanols and ethanol.
Oxidation: The conversion of the silicon-hydrogen bond to a silicon-oxygen bond.
Common Reagents and Conditions:
Hydrosilylation: Typically requires a platinum or rhodium catalyst.
Hydrolysis: Occurs readily in the presence of water or moisture.
Oxidation: Can be achieved using oxidizing agents such as hydrogen peroxide.
Major Products Formed:
Hydrosilylation: Produces organosilicon compounds with Si-C bonds.
Hydrolysis: Forms silanols and ethanol.
Oxidation: Results in the formation of siloxanes.
Scientific Research Applications
Chemistry: Triethoxy(2-phenylpropan-2-yl)silane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the modification of silica surfaces to enhance their chemical properties .
Biology: In biological research, the compound is used to functionalize surfaces for biomolecule immobilization, aiding in the development of biosensors and diagnostic devices.
Medicine: The compound’s ability to form stable bonds with silica surfaces makes it valuable in the development of drug delivery systems, where it can be used to modify the surface properties of nanoparticles.
Industry: In industrial applications, this compound is used as a coupling agent to improve the adhesion between organic polymers and inorganic materials. It is also employed in the production of coatings, adhesives, and sealants .
Mechanism of Action
The mechanism of action of triethoxy(2-phenylpropan-2-yl)silane involves the formation of strong covalent bonds between the silicon atom and various substrates. The compound’s triethoxy groups can undergo hydrolysis to form silanols, which can then condense with hydroxyl groups on silica surfaces, forming stable Si-O-Si linkages. This process enhances the adhesion and compatibility of the compound with silica-based materials .
Comparison with Similar Compounds
Triethoxysilane: An organosilicon compound with the formula HSi(OC({2})H({5}))(_{3}), used in hydrosilylation reactions.
Trimethoxysilane: Similar to triethoxysilane but with methoxy groups instead of ethoxy groups.
Phenyltrimethoxysilane: Contains a phenyl group and three methoxy groups attached to the silicon atom.
Uniqueness: Triethoxy(2-phenylpropan-2-yl)silane is unique due to the presence of the 2-phenylpropan-2-yl group, which imparts specific chemical properties and reactivity. This structural feature allows for selective functionalization and modification of surfaces, making it valuable in specialized applications.
Properties
CAS No. |
109144-55-0 |
|---|---|
Molecular Formula |
C15H26O3Si |
Molecular Weight |
282.45 g/mol |
IUPAC Name |
triethoxy(2-phenylpropan-2-yl)silane |
InChI |
InChI=1S/C15H26O3Si/c1-6-16-19(17-7-2,18-8-3)15(4,5)14-12-10-9-11-13-14/h9-13H,6-8H2,1-5H3 |
InChI Key |
REZISGSGXZKACK-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C(C)(C)C1=CC=CC=C1)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-Amino-4-(dimethylamino)phenyl][4-(dimethylamino)phenyl]methanone](/img/structure/B14325942.png)

![(NZ)-N-[(5E)-5-hydroxyimino-2,2,4,4-tetramethylcyclopentylidene]hydroxylamine](/img/structure/B14325951.png)
![2-[(1-Methyl-2-phenyl-1H-indol-3-yl)sulfanyl]-1,3-benzothiazole](/img/structure/B14325954.png)
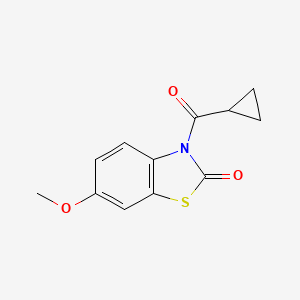
![4-[(Cyclohexyloxy)methyl]morpholine](/img/structure/B14325961.png)

![[([1,1'-Biphenyl]-4-yl)amino](oxo)acetic acid](/img/structure/B14325984.png)
![1,1'-Bis{[4-(trimethoxysilyl)phenyl]methyl}-4,4'-bipyridin-1-ium](/img/structure/B14325992.png)
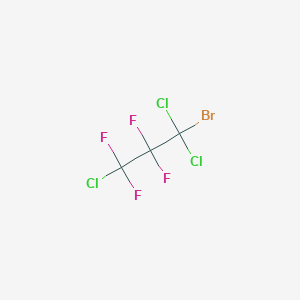
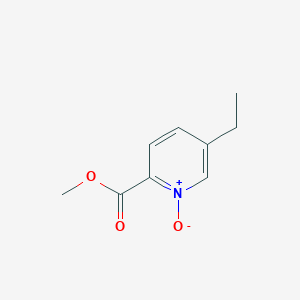
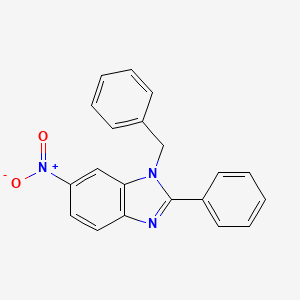
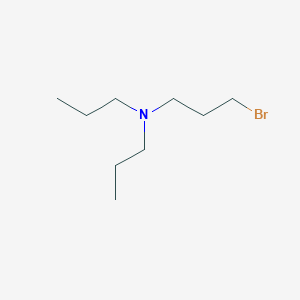
![N-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}octadecanamide](/img/structure/B14326040.png)
